1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one
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Overview
Description
1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one, commonly known as NPD, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of NPD involves its ability to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that play a role in inflammation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
NPD has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress. NPD has also been shown to induce apoptosis, which is a programmed cell death process that is important for the elimination of damaged cells.
Advantages and Limitations for Lab Experiments
NPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds that possess similar properties. However, NPD has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. It also has a short half-life, which limits its use in in vivo studies.
Future Directions
There are several future directions for the study of NPD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential use as an anti-inflammatory and antioxidant agent in various disease models. Additionally, the development of novel NPD derivatives may lead to compounds with improved properties and efficacy. Finally, the use of NPD in combination with other compounds may lead to synergistic effects that enhance its therapeutic potential.
Conclusion:
In conclusion, NPD is a chemical compound that possesses various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of NPD has the potential to lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
The synthesis of NPD can be achieved through the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and 3-nitroacetophenone in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol. The resulting product is purified through recrystallization.
Scientific Research Applications
NPD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
(E)-1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c22-18(13-4-6-15(7-5-13)20(23)24)10-8-17-9-11-19(27-17)14-2-1-3-16(12-14)21(25)26/h1-12H/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOIWAZLPNVGD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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